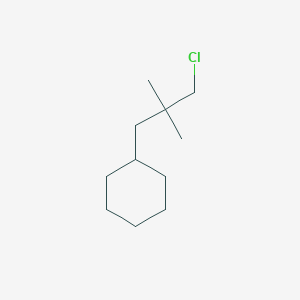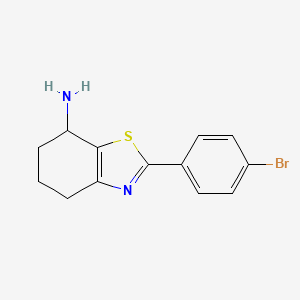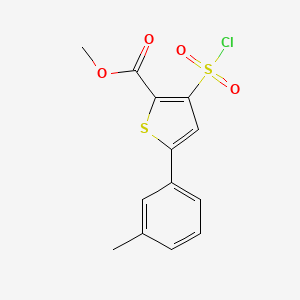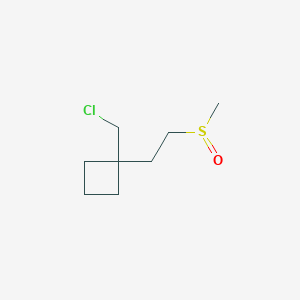
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can be achieved through several synthetic routes One common method involves the reaction of cyclobutane with chloromethylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and sulfinylation processes. These processes would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane depends on its specific interactions with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methanesulfinylethyl group may influence the compound’s reactivity and interactions through its electron-withdrawing properties.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methanesulfinylethyl group, making it less versatile in certain reactions.
1-(2-Methanesulfinylethyl)cyclobutane:
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is unique due to the presence of both the chloromethyl and methanesulfinylethyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds.
属性
分子式 |
C8H15ClOS |
|---|---|
分子量 |
194.72 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClOS/c1-11(10)6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI 键 |
PDTPNSJVELHMHC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)CCC1(CCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


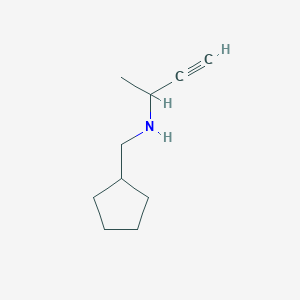
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
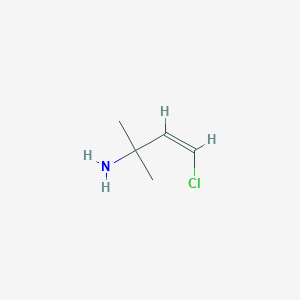
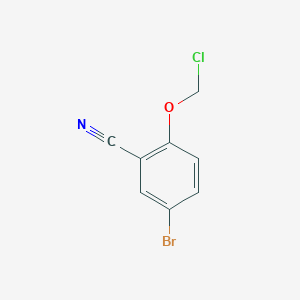
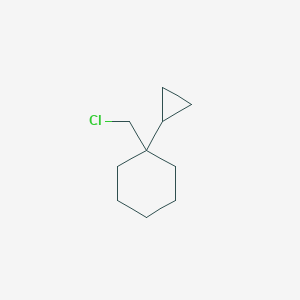


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
